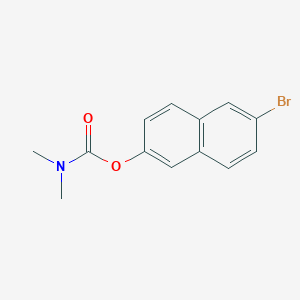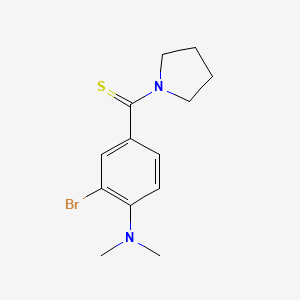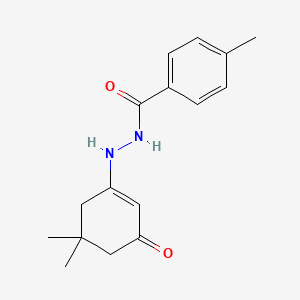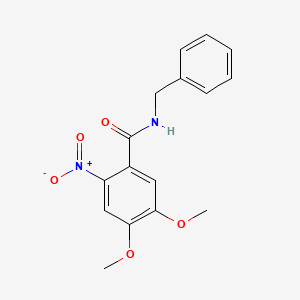
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential treatment for various types of cancers and autoimmune diseases.
Mechanism of Action
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide targets several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. This leads to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells and immune cells. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibits the proliferation of cancer cells by blocking cell cycle progression. In immune cells, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide suppresses the activation and proliferation of T cells and B cells, and inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its specificity for protein kinases, which reduces the risk of off-target effects. In addition, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has shown promising results in preclinical studies, indicating its potential for clinical use. However, one limitation of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its short half-life, which may limit its efficacy in vivo. Another limitation is the potential for drug resistance to develop, which may reduce its long-term effectiveness.
Future Directions
There are several future directions for the development and application of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict response to N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, which may improve patient selection and treatment outcomes. Furthermore, the combination of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide with other cancer treatments or immunotherapies may enhance its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-methylbenzylamine with 2-bromo-1-(2-thienylsulfonyl)piperidine, followed by the addition of 1-(2-thienylsulfonyl)-4-piperidinecarboxylic acid and N,N-dimethylformamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. In addition, N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to modulate the immune system, leading to its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-5-2-3-6-16(14)13-19-18(21)15-8-10-20(11-9-15)25(22,23)17-7-4-12-24-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWLZFBKEDKEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)
![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5842098.png)

hydrazone](/img/structure/B5842105.png)
![N~1~-methyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5842111.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)